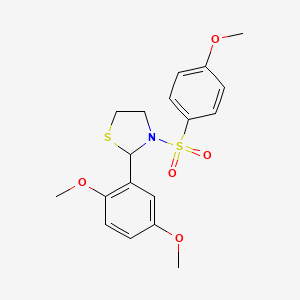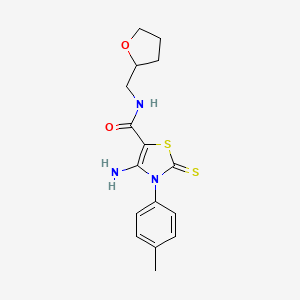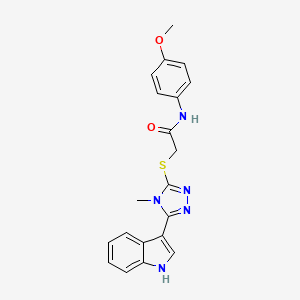![molecular formula C23H25ClN4O3 B11043897 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11043897.png)
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and an indole moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with an appropriate indole derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a receptor antagonist or agonist.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist at certain receptors, blocking their activity and thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine
- 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol
Comparison: Compared to these similar compounds, N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, in particular, is associated with a wide range of biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H25ClN4O3 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-19-6-5-16-13-21(26-20(16)15-19)23(30)25-8-7-22(29)28-11-9-27(10-12-28)18-4-2-3-17(24)14-18/h2-6,13-15,26H,7-12H2,1H3,(H,25,30) |
InChI Key |
GVGJBAQNOOKDBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11043827.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11043830.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043835.png)

![5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B11043842.png)
![N-(4-hydroxy-8-oxo-6-thiabicyclo[3.2.1]oct-1-yl)benzamide](/img/structure/B11043848.png)
![[1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL](2-thienyl)methanone](/img/structure/B11043867.png)
![[4-(Thiophen-3-yl)oxan-4-yl]methanol](/img/structure/B11043870.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11043879.png)


![Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11043901.png)
![3-(1,3-Benzodioxol-5-yl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043904.png)
